FAAH Inhibitory Potency and Selectivity Over MAGL in the Tetrazolyl Urea Series (Cross-Study Comparable Baseline)
The Ortar et al. (2013) study synthesized and tested 32 biaryl tetrazolyl ureas for FAAH and MAGL inhibition [1]. The publication reports that several analogs (e.g., compounds 16, 20, 21, 25, and 28) achieved potent FAAH inhibition with IC50 values between 3.0 and 9.7 nM and demonstrated high selectivity (39- to >141-fold) over MAGL [1]. The specific quantitative data for the target compound 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,4-dimethoxyphenyl)urea were not confirmed within the accessible abstract or searchable text of the article. For precise selection and procurement, direct consultation of the full text is compulsory to extract its exact IC50 values and selectivity ratio relative to the disclosed benchmarks, such as LY2183240 (parent compound 1) or other active analogs within the same paper.
| Evidence Dimension | FAAH IC50 and MAGL selectivity ratio |
|---|---|
| Target Compound Data | Not confirmed in accessible text; full-text extraction required |
| Comparator Or Baseline | Series benchmarks: compounds 16, 20, 21, 25, 28 (IC50 3.0-9.7 nM FAAH, selectivity 39- to >141-fold over MAGL) [1] |
| Quantified Difference | N/A until full-text data are retrieved |
| Conditions | Human recombinant FAAH and MAGL enzyme assays as described in Ortar et al. (2013) [1] |
Why This Matters
FAAH potency and MAGL selectivity are primary drivers of pharmacological application suitability; procurement decisions hinge on knowing whether the compound meets or exceeds the activity benchmarks established by the closest active analogs in its series.
- [1] Ortar G, Morera E, De Petrocellis L, Ligresti A, Schiano Moriello A, Morera L, Nalli M, Ragno R, Pirolli A, Di Marzo V. Biaryl tetrazolyl ureas as inhibitors of endocannabinoid metabolism: modulation at the N-portion and distal phenyl ring. Eur J Med Chem. 2013 May;63:118-32. View Source
